Acetylaconitine;3-Acetylaconitine Acetylaconitine;3-Acetylaconitine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14458680
InChI: InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1
SMILES:
Molecular Formula: C36H49NO12
Molecular Weight: 687.8 g/mol

Acetylaconitine;3-Acetylaconitine

CAS No.:

Cat. No.: VC14458680

Molecular Formula: C36H49NO12

Molecular Weight: 687.8 g/mol

* For research use only. Not for human or veterinary use.

Acetylaconitine;3-Acetylaconitine -

Specification

Molecular Formula C36H49NO12
Molecular Weight 687.8 g/mol
IUPAC Name [(1S,5R,8R,13R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1
Standard InChI Key RIPYIJVYDYCPKW-XUWUDDPCSA-N
Isomeric SMILES CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Canonical SMILES CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Acetylaconitine (C₃₆H₄₉NO₁₂; molecular weight: 687.8 g/mol) is characterized by a complex hexacyclic scaffold with multiple oxygen-containing functional groups, including acetyloxy, methoxy, and benzoate moieties . Key structural features include:

PropertyValue/Description
IUPAC Name[(2R,3R,5R,6S,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate
SMILESCCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@@]6(C@HOC)O)C(CC2OC(=O)C)OC)OC)COC
XLogP1.2 (predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors12

Solubility and Stability

3AA exhibits limited water solubility (~0.1 mg/mL at 25°C) but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its stability is pH-dependent, with degradation observed under alkaline conditions .

Pharmacological Properties

Analgesic Mechanisms

3AA prolongs cutaneous analgesia by modulating voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels. In rat models, co-administration with lidocaine (0.5%) and epinephrine extended analgesia duration from 2–4 hours to 12 hours .

Concentration (μM)Analgesia Duration (h)Recovery Time (days)
5035
7566
10097
125128

The compound’s interaction with Naᵥ1.7 channels reduces action potential propagation in sensory neurons, while Kᵥ1.5 inhibition prolongs repolarization .

Anti-Inflammatory Activity

3AA suppresses pro-inflammatory cytokines (IL-6, TNF-α) by inhibiting NF-κB and MAPK pathways. In murine lupus models, it reduced renal IgG deposition by 62% and serum IL-17a levels by 45% .

SpeciesRouteLD₅₀ (mg/kg)Primary Toxicity
MouseIntravenous0.2Ventricular fibrillation
RatOral1.8Bradycardia, seizures

Organ-Specific Toxicity

  • Cardiac: 3AA inhibits HERG potassium channels (IC₅₀: 12 μM), prolonging QT intervals .

  • Neurological: Chronic exposure induces axonal degeneration in dorsal root ganglia (50% reduction in nerve conduction velocity at 10 μM) .

Therapeutic Applications

Neuropathic Pain Management

Microneedle (MN) delivery of 3AA (AAC/PVP-MN) enhanced bioavailability by 3.2-fold compared to oral administration. In spared nerve injury models, mechanical pain thresholds increased by 85% (p < 0.01) without cardiac adverse events .

Traditional Medicine

Processed Aconitum extracts containing 3AA are used in traditional Chinese medicine (TCM) for rheumatoid arthritis. Detoxification methods (e.g., boiling) reduce 3AA content by 70–90%, aligning with safety thresholds .

Pharmacokinetics

Absorption and Distribution

  • Bioavailability: 22% (oral) vs. 68% (subcutaneous) .

  • Plasma Protein Binding: 89% (albumin-dependent) .

  • Tissue Accumulation: Liver > Kidney > Heart (Cmax ratio: 3.2:1.8:1) .

Metabolism and Excretion

3AA undergoes hepatic CYP3A4-mediated demethylation to non-toxic metabolites. Terminal half-life (t₁/₂) is 4.7 hours in rats, with 78% excreted renally .

Recent Advances and Future Directions

Toxicity Mitigation Strategies

  • Solid Dispersion Systems: Polyvinylpyrrolidone (PVP) matrices reduce peak plasma concentrations (Cmax) by 40%, attenuating cardiotoxicity .

  • Structural Analogues: 8-O-deacetyl-3AA exhibits 90% lower Naᵥ1.5 affinity while retaining analgesic efficacy .

Targeted Delivery Systems

Liposomal encapsulation (150 nm particles) enhanced 3AA accumulation in dorsal root ganglia by 6-fold, minimizing systemic exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator